REACTION_CXSMILES
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[O:1]=[C:2]1[CH2:9][C:6]([CH3:8])([CH3:7])[CH2:5]C(C)=[CH:3]1.C[N+:12]1[CH:16]=[C:15]([C:17]([O-])=O)N(C)C=1.C#N>>[CH3:5][C:6]1([CH3:8])[CH2:7][C:15]([C:16]#[N:12])([CH3:17])[CH2:3][C:2](=[O:1])[CH2:9]1
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Name
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|
Quantity
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622 g
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Type
|
reactant
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Smiles
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O=C1C=C(CC(C)(C)C1)C
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Name
|
|
Quantity
|
3.61 g
|
Type
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reactant
|
Smiles
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C[N+]1=CN(C(=C1)C(=O)[O-])C
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Name
|
|
Quantity
|
207.3 g
|
Type
|
reactant
|
Smiles
|
O=C1C=C(CC(C)(C)C1)C
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Name
|
|
Quantity
|
81 g
|
Type
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reactant
|
Smiles
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C#N
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Type
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CUSTOM
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Details
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The mixture was subsequently stirred further for about 120 minutes at 120° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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was added at 120° C. over a period of about 120 minutes
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Duration
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120 min
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CONCENTRATION
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Details
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the HCN concentration
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Type
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ADDITION
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Details
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After addition of 2.0 g of 85% strength H3PO4
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Type
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DISTILLATION
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Details
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the reaction product was distilled at 0.1 hPa
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |